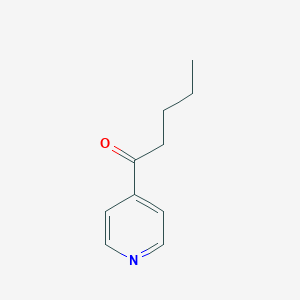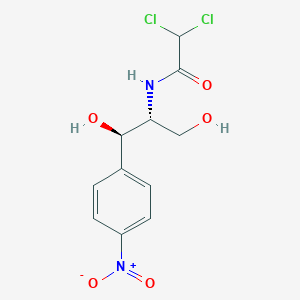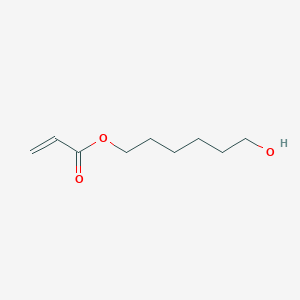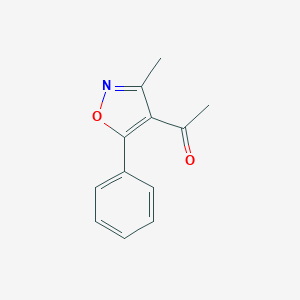
3-Methyl-4-acetyl-5-phenylisoxazole
Vue d'ensemble
Description
3-Methyl-4-acetyl-5-phenylisoxazole, also known as MAPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPI is a derivative of isoxazole and has a unique chemical structure that makes it a suitable candidate for different types of scientific research.
Applications De Recherche Scientifique
3-Methyl-4-acetyl-5-phenylisoxazole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to have anticonvulsant and anti-epileptic effects, indicating its potential use in the treatment of neurological disorders. Additionally, 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit antioxidant and antimicrobial properties, making it a suitable candidate for the development of new antimicrobial agents.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-4-acetyl-5-phenylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Methyl-4-acetyl-5-phenylisoxazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. By modulating GABA receptor activity, 3-Methyl-4-acetyl-5-phenylisoxazole can exert anticonvulsant and anti-epileptic effects.
Effets Biochimiques Et Physiologiques
3-Methyl-4-acetyl-5-phenylisoxazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the body. By reducing the levels of these cytokines, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. By increasing the levels of these enzymes, 3-Methyl-4-acetyl-5-phenylisoxazole can protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-4-acetyl-5-phenylisoxazole has several advantages for lab experiments, including its unique chemical structure, which makes it a suitable candidate for various types of scientific research. 3-Methyl-4-acetyl-5-phenylisoxazole is also relatively easy to synthesize, which makes it readily available for laboratory use. However, 3-Methyl-4-acetyl-5-phenylisoxazole has some limitations for lab experiments, including its potential toxicity and the need for precise control of reaction conditions during synthesis.
Orientations Futures
There are several future directions for the research of 3-Methyl-4-acetyl-5-phenylisoxazole. One potential direction is the development of new drugs based on the chemical structure of 3-Methyl-4-acetyl-5-phenylisoxazole. 3-Methyl-4-acetyl-5-phenylisoxazole has shown promising results in preclinical studies for the treatment of various disorders, including inflammatory, pain-related, and neurological disorders. Another potential direction is the investigation of the molecular mechanisms underlying the effects of 3-Methyl-4-acetyl-5-phenylisoxazole. The exact mechanisms of action of 3-Methyl-4-acetyl-5-phenylisoxazole are not fully understood, and further research is needed to elucidate these mechanisms. Additionally, the potential toxicity of 3-Methyl-4-acetyl-5-phenylisoxazole needs to be further investigated to ensure its safety for use in humans.
Propriétés
Numéro CAS |
127916-08-9 |
|---|---|
Nom du produit |
3-Methyl-4-acetyl-5-phenylisoxazole |
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
ZANKIGGWTAOTSO-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
SMILES canonique |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
Synonymes |
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

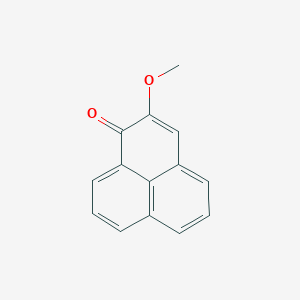
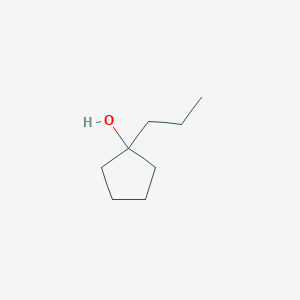
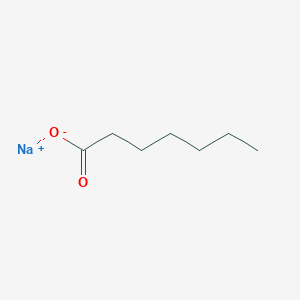
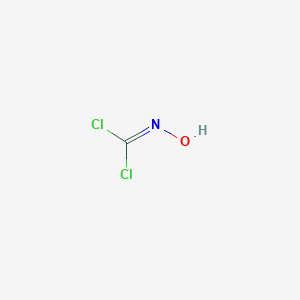
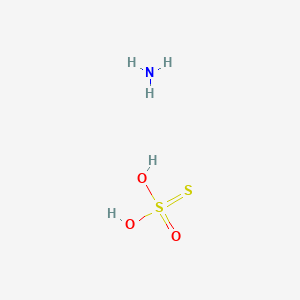
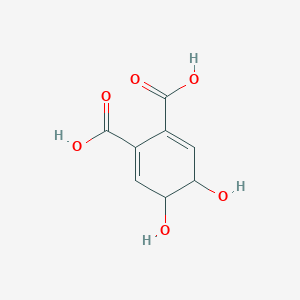
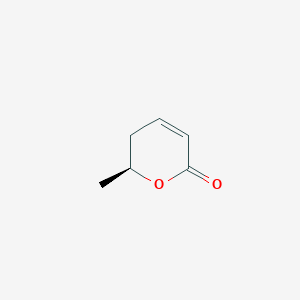
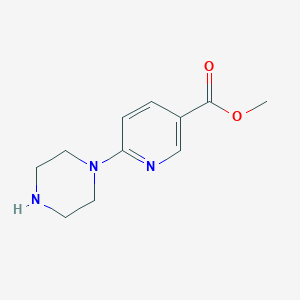
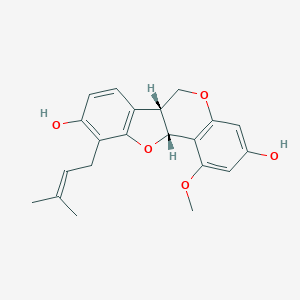
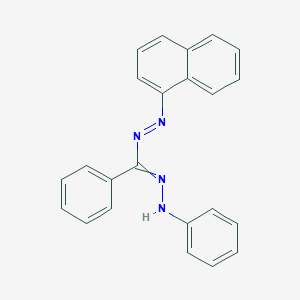
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
